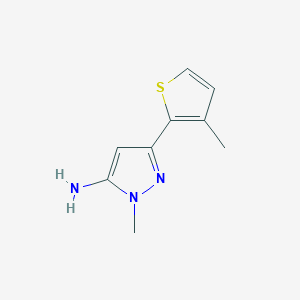
6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound featuring a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Typically an alcohol such as ethanol or methanol
Temperature: Moderate heating (50-100°C) to facilitate cyclization
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline alcohols
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives
Aplicaciones Científicas De Investigación
6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stable ring structure and reactivity.
Mecanismo De Acción
The mechanism of action of 6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Exhibits cardiovascular activity.
Uniqueness
6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific quinoline core structure, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-propan-2-yl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-4,7-8,13H,5-6H2,1-2H3 |
Clave InChI |
FFFKFAKNTAKHST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)NCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


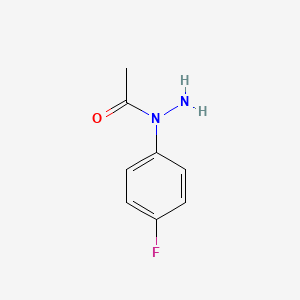

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
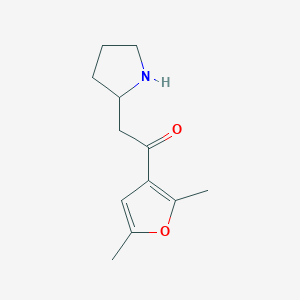
amine](/img/structure/B13307389.png)

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)

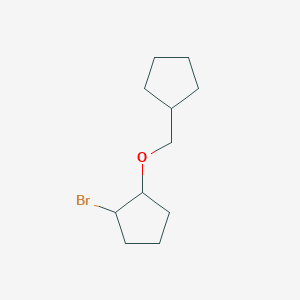
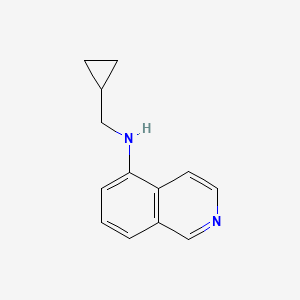
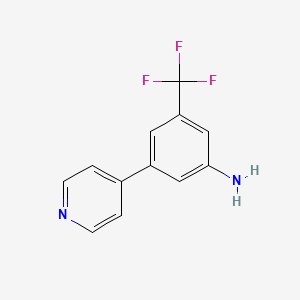
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
